molecular formula C19H15ClN4OS B12115120 9-(3-chlorophenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(3-chlorophenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B12115120
M. Wt: 382.9 g/mol
InChI Key: AKFAWBQEIQCKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3-chlorophenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, with additional substituents such as a chlorophenyl and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-chlorophenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazoline Core: Starting with an appropriate anthranilic acid derivative, the quinazoline core is synthesized through cyclization reactions involving reagents such as formamide or orthoesters.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Substitution Reactions: The chlorophenyl and thiophenyl groups are introduced through substitution reactions, often using halogenated precursors and palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the quinazoline core, potentially leading to partially or fully reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole or quinazoline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cell signaling pathways.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. The presence of the triazole and quinazoline moieties is particularly significant in drug design due to their known bioactivity.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 9-(3-chlorophenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In the case of receptor interactions, it may act as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinazolines: Compounds with similar triazole and quinazoline structures but different substituents.

    Quinazoline Derivatives: Compounds with variations in the quinazoline core, such as different substituents on the aromatic rings.

    Triazole Derivatives: Compounds with different fused ring systems but containing the triazole moiety.

Uniqueness

The uniqueness of 9-(3-chlorophenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific combination of substituents and fused ring systems, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H15ClN4OS

Molecular Weight

382.9 g/mol

IUPAC Name

9-(3-chlorophenyl)-6-thiophen-2-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C19H15ClN4OS/c20-13-4-1-3-11(7-13)18-17-14(23-19-21-10-22-24(18)19)8-12(9-15(17)25)16-5-2-6-26-16/h1-7,10,12,18H,8-9H2,(H,21,22,23)

InChI Key

AKFAWBQEIQCKRJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=NC=NN3C2C4=CC(=CC=C4)Cl)C5=CC=CS5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.